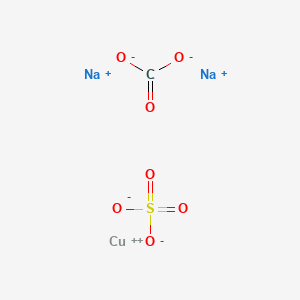
Copper;disodium;carbonate;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;disodium;carbonate;sulfate is a complex inorganic compound that combines copper, sodium, carbonate, and sulfate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper;disodium;carbonate;sulfate typically involves the reaction of copper sulfate with sodium carbonate. One common method includes dissolving copper sulfate in water to form an aqueous solution, followed by the addition of sodium carbonate solution. This results in the formation of copper carbonate and sodium sulfate as precipitates . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous stirring to maintain uniformity. The process involves preparing copper sulfate and sodium carbonate solutions separately, then combining them under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;disodium;carbonate;sulfate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with other solutions, it can form precipitates, such as copper carbonate and sodium sulfate.
Oxidation-Reduction Reactions: Copper ions in the compound can participate in redox reactions, where they either gain or lose electrons.
Substitution Reactions: The compound can undergo substitution reactions where one ion is replaced by another in the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and other salts (e.g., sodium chloride). The conditions for these reactions vary, but they often involve aqueous solutions and controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound include copper carbonate, sodium sulfate, and other copper salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Copper;disodium;carbonate;sulfate has several scientific research applications:
Mécanisme D'action
The mechanism of action of copper;disodium;carbonate;sulfate involves the interaction of copper ions with various molecular targets. Copper ions can act as cofactors for enzymes, participate in electron transfer reactions, and influence cellular processes by binding to proteins and other biomolecules . The pathways involved include copper transport and homeostasis mechanisms, which are crucial for maintaining cellular function and preventing toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfate: A common copper salt used in various applications, including agriculture and chemistry.
Sodium carbonate:
Copper carbonate: Used in pigments and as a precursor for other copper compounds.
Uniqueness
Copper;disodium;carbonate;sulfate is unique due to its combination of copper, sodium, carbonate, and sulfate ions, which gives it distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
11125-96-5 |
|---|---|
Formule moléculaire |
CCuNa2O7S |
Poids moléculaire |
265.59 |
Nom IUPAC |
copper;disodium;carbonate;sulfate |
InChI |
InChI=1S/CH2O3.Cu.2Na.H2O4S/c2-1(3)4;;;;1-5(2,3)4/h(H2,2,3,4);;;;(H2,1,2,3,4)/q;+2;2*+1;/p-4 |
Clé InChI |
VJFUNQXVYDEKOE-UHFFFAOYSA-J |
SMILES |
C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] |
Synonymes |
Burgundy Mixture |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


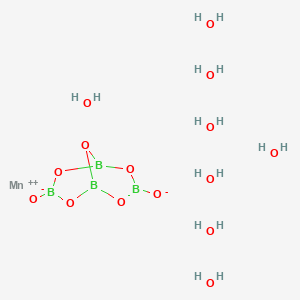
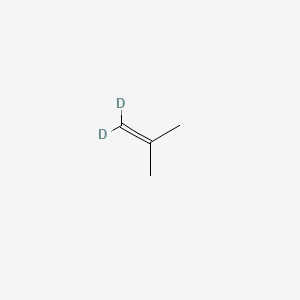
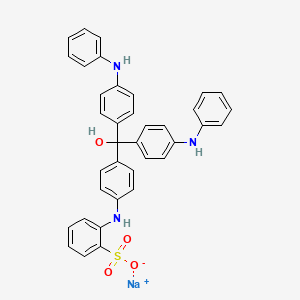
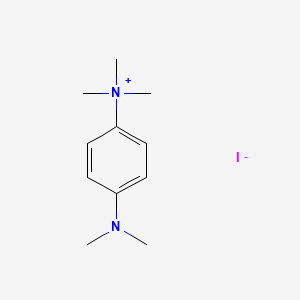
![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)
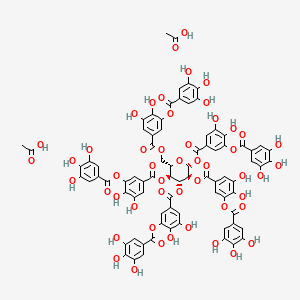
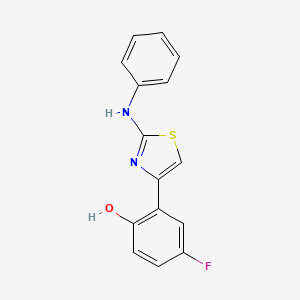
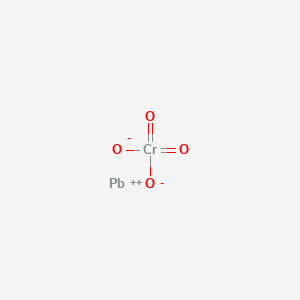
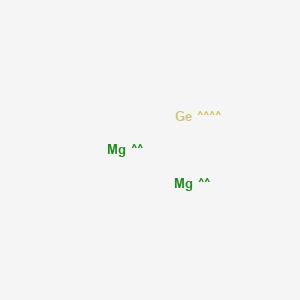
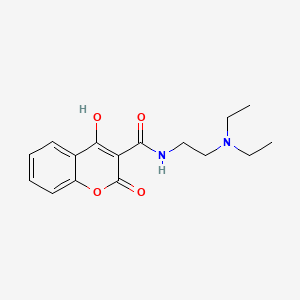
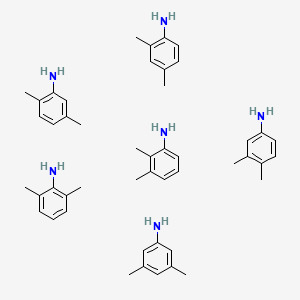
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl fluoride](/img/structure/B576410.png)
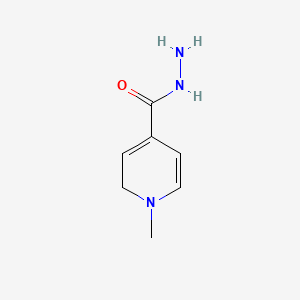
![Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate](/img/structure/B576413.png)
